3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide
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Overview
Description
3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide is a synthetic organic compound that features a benzamide core with a dimethylamino group and an indole moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with a suitable amine under basic conditions.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Dimethylation: The dimethylamino group can be introduced by reacting the intermediate compound with dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
Oxidation Products: Oxidized derivatives of the indole moiety.
Reduction Products: Reduced benzamide derivatives.
Substitution Products: Alkylated derivatives at the dimethylamino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-N-(3-indol-1-ylpropyl)acetamide
- 3-(dimethylamino)-N-(3-indol-1-ylpropyl)propionamide
- 3-(dimethylamino)-N-(3-indol-1-ylpropyl)butyramide
Uniqueness
3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
878102-00-2 |
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Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(dimethylamino)-N-(3-indol-1-ylpropyl)benzamide |
InChI |
InChI=1S/C20H23N3O/c1-22(2)18-9-5-8-17(15-18)20(24)21-12-6-13-23-14-11-16-7-3-4-10-19(16)23/h3-5,7-11,14-15H,6,12-13H2,1-2H3,(H,21,24) |
InChI Key |
PLFUFSKQWGHIBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCCCN2C=CC3=CC=CC=C32 |
solubility |
23 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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